1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate
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Overview
Description
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Fluorinated benzaldehyde derivatives.
Reduction: Fluorinated benzylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Potential use in the development of pharmaceutical agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can influence various physiological processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Chlorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate
- 1-[1-(2-Bromobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate
- 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate
Uniqueness
1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-11(12)9-15-6-5-10(7-14)8-15;;;/h1-4,10H,5-9,14H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDILYUIRTEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2F.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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